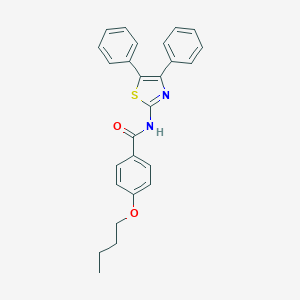

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2S/c1-2-3-18-30-22-16-14-21(15-17-22)25(29)28-26-27-23(19-10-6-4-7-11-19)24(31-26)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRFZAVRCLDMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the butoxy and benzamide groups. One common method involves the reaction of 4,5-diphenyl-1,3-thiazol-2-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Research indicates that derivatives of thiazole, including 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide, exhibit significant biological activities. The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases and cancer.

Neuroprotective Effects

A study focused on synthesizing multi-target-directed ligands (MTDLs) for treating neurodegenerative diseases demonstrated that certain thiazole derivatives exhibited potent inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Specifically, compounds similar to this compound were tested for their ability to reduce immobility time in forced swim tests, indicating potential antidepressant properties .

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, compounds containing a thiazole core were shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition is crucial as it may help increase acetylcholine levels in the brain, thereby improving cognitive function. In vitro assays indicated that related compounds had IC50 values suggesting strong inhibitory activity against AChE .

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. A recent investigation into various thiazole-based compounds revealed promising results against human breast adenocarcinoma cell lines (MCF7). The compounds were evaluated using the Sulforhodamine B assay, which measures cell viability post-treatment. The results indicated that certain thiazole derivatives exhibited significant cytotoxic effects on cancer cells .

Case Study 1: Neuroprotective Compound Development

In a study aimed at developing new treatments for neurodegenerative diseases, several thiazole derivatives were synthesized and tested for their biological activity. Among them, this compound demonstrated notable inhibition of MAO-B and BuChE, suggesting its potential as a therapeutic agent for conditions like Alzheimer’s disease .

Case Study 2: Anticancer Efficacy

Another study investigated the anticancer properties of thiazole derivatives against MCF7 cells. The results showed that certain compounds had IC50 values in the micromolar range, indicating effective cytotoxicity. The study highlighted the importance of structural modifications in enhancing the anticancer activity of thiazole-based compounds .

Data Tables

| Compound Name | Biological Activity | IC50 Value (µM) | Target Enzyme |

|---|---|---|---|

| This compound | MAO-B Inhibition | Not specified | Monoamine Oxidase |

| Related Thiazole Derivative | AChE Inhibition | 2.7 | Acetylcholinesterase |

| Thiazole Derivative X | Cytotoxicity against MCF7 | 15.0 | Cancer Cell Line |

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Thiazole-Substituted Benzamides

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide :

- Substituents : Chlorine atoms at the 2- and 4-positions of the benzamide.

- Key Differences : The absence of the butoxy group and diphenyl-thiazole substitution reduces lipophilicity compared to the target compound.

- Biological Relevance : Exhibits anti-inflammatory and analgesic properties, attributed to the thiazole-amide pharmacophore.

3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide :

- Substituents : Trimethoxybenzamide and a methoxyethyl group on the thiazole nitrogen.

- Key Differences : Polar methoxy groups enhance solubility but may reduce membrane permeability compared to the butoxy-diphenyl analog.

Sulfonyl and Heterocyclic Modifications

- 4-(Azepan-1-ylsulfonyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide : Substituents: Azepane-sulfonyl group on the benzamide and a partially saturated thiazole (4,5-dihydro).

Physicochemical and Electronic Properties

Table 1: Comparative Analysis of Key Parameters

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

- Hydrogen-Bonding : Fewer hydrogen-bond acceptors compared to sulfonyl or methoxy analogs may reduce polar interactions in hydrophilic environments.

Characterization

- IR Spectroscopy : The absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the thiazole’s aromaticity, while ν(C=O) (~1660–1680 cm⁻¹) and ν(N–H) (~3278–3414 cm⁻¹) validate the amide group .

- NMR : The diphenyl-thiazole protons are expected as multiplets in the aromatic region (δ 7.2–7.8 ppm), with butoxy protons as a triplet (δ 0.9–1.0 ppm) and quartet (δ 3.4–3.6 ppm) .

Biological Activity

4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest that it may exhibit various biological effects, including anticancer and antimicrobial properties. This article aims to summarize the current understanding of the biological activity of this compound based on diverse research findings.

- Molecular Formula : C26H24N2O2S

- Molar Mass : 428.55 g/mol

- Structural Characteristics : The compound features a thiazole ring, which is known for its bioactivity, particularly in drug design.

Biological Activity Overview

-

Anticancer Activity

- Several studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, derivatives with thiazole moieties have been shown to inhibit cell proliferation in various cancer cell lines.

- A study focusing on similar thiazole-containing compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways .

-

Antimicrobial Properties

- Compounds structurally related to this compound have shown promising results against bacterial strains. The presence of the benzamide group enhances the lipophilicity and membrane permeability, which is crucial for antimicrobial efficacy .

- In vitro assays have reported that certain benzamide derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

-

Enzyme Inhibition

- Research indicates that thiazole derivatives can act as inhibitors for various enzymes implicated in cancer progression and microbial resistance. For example, some studies have reported that these compounds inhibit specific kinases involved in tumor growth .

- The inhibition of RET kinase by related benzamide compounds has been documented, highlighting their potential as targeted therapies in oncology .

Case Study 1: Anticancer Mechanisms

In a study evaluating the effects of thiazole-containing benzamides on breast cancer cells, it was found that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Mechanistic studies revealed that this compound activates apoptosis through mitochondrial pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial activity of various benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens, demonstrating significant antimicrobial potential .

Research Findings Summary

Q & A

Q. How to ensure crystallographic data reproducibility for structural publications?

- Methodological Answer : Deposit raw data (structure factors) in the Cambridge Structural Database (CSD). Report Rint (<10%), R1 (<5%), and Flack parameter (for chirality). Use Olex2 or SHELXL for refinement, ensuring all non-H atoms anisotropic. Include hydrogen-bonding tables (distance/angle ± σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.